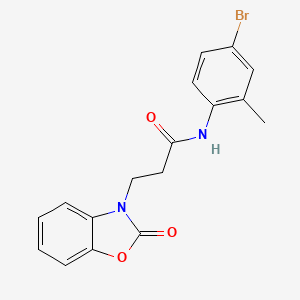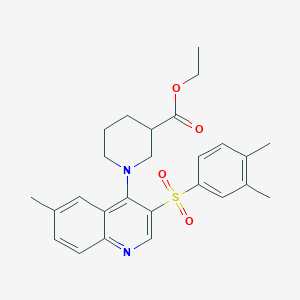
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C26H30N2O4S and its molecular weight is 466.6. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Synthesis
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-3-carboxylate is utilized in the catalytic synthesis of polyhydroquinoline derivatives, leveraging the efficiency of halogen-free, reusable Brönsted acidic ionic liquid catalysts. This approach facilitates a clean, simple methodology that yields the desired products with high efficiency and minimal environmental impact. The process exemplifies a one-pot condensation strategy under solvent-free conditions, emphasizing the catalyst's recyclability without significant loss of activity (Khaligh, 2014).
Anticancer Agent Synthesis
In the realm of medicinal chemistry, this compound is integral to the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated for their potential as anticancer agents. This synthetic route involves a sequential process starting from 4-methylbenzenesulfonylchloride and ethyl 4-piperidinecarboxylate, leading to a series of compounds with promising anticancer activities. The efficacy of these synthesized compounds is demonstrated through their low IC50 values, indicating their strong potential as anticancer agents relative to established drugs like doxorubicin (Rehman et al., 2018).
Antimicrobial Agent Development
The compound also plays a pivotal role in the synthesis and characterization of new quinazolines, positioned as potential antimicrobial agents. Through specific synthetic pathways, this compound contributes to the development of novel quinazolines that exhibit significant antibacterial and antifungal activities against various pathogenic strains, underscoring its utility in addressing microbial resistance (Desai et al., 2007).
Enzyme Inhibition for Therapeutic Applications
The compound is foundational in synthesizing a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, investigated for their enzyme inhibition activities. These derivatives exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurological disorders such as Alzheimer's disease. The synthesis pathway from ethyl piperidine-4-carboxylate to these derivatives highlights the compound's significance in developing therapeutics targeting enzyme inhibition (Khalid et al., 2014).
Propriétés
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-5-32-26(29)20-7-6-12-28(16-20)25-22-13-17(2)8-11-23(22)27-15-24(25)33(30,31)21-10-9-18(3)19(4)14-21/h8-11,13-15,20H,5-7,12,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCKTKWSXDLBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate](/img/structure/B2617168.png)
![4-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2617169.png)
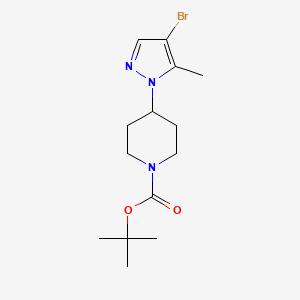
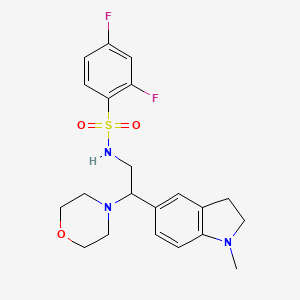
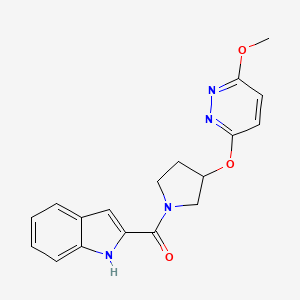
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2617174.png)

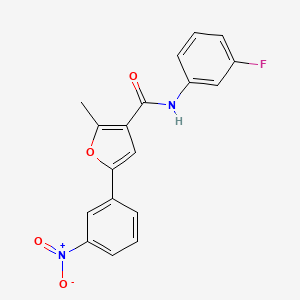
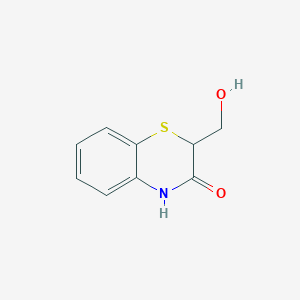
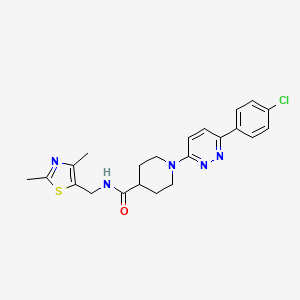
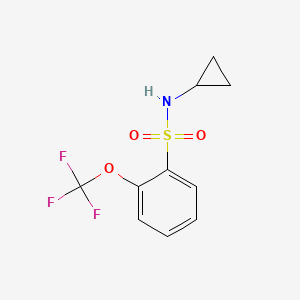
![2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2617185.png)

